VU0134992 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

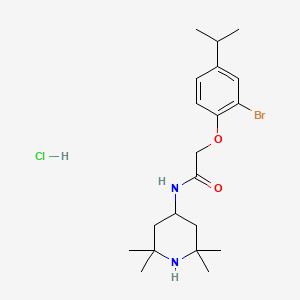

2-(2-bromo-4-propan-2-ylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31BrN2O2.ClH/c1-13(2)14-7-8-17(16(21)9-14)25-12-18(24)22-15-10-19(3,4)23-20(5,6)11-15;/h7-9,13,15,23H,10-12H2,1-6H3,(H,22,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKQUPCNSXWIDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OCC(=O)NC2CC(NC(C2)(C)C)(C)C)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of VU0134992 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VU0134992 hydrochloride, a first-in-class, orally active, and selective inhibitor of the Kir4.1 potassium channel.[1][2][3] The document details the compound's mechanism of action, selectivity profile, and its effects on key signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

VU0134992 functions as a pore blocker of the inwardly rectifying potassium (Kir) channel Kir4.1, which is encoded by the KCNJ10 gene.[1][4] This inhibitory action is voltage-dependent.[4] Through a combination of patch-clamp electrophysiology, molecular modeling, and site-directed mutagenesis, the binding site has been identified to involve the pore-lining residues glutamate (B1630785) 158 and isoleucine 159.[1][5] By interacting with these key residues, VU0134992 obstructs the ion conduction pathway, preventing the flow of potassium ions and thereby disrupting the physiological functions mediated by Kir4.1.[4][5]

Quantitative Data: Potency and Selectivity

The inhibitory activity of VU0134992 has been quantified using patch-clamp electrophysiology and thallium flux assays.[1][2] The compound shows a distinct preference for homomeric Kir4.1 channels over heteromeric Kir4.1/5.1 channels and other members of the Kir channel family.[1]

Table 1: Inhibitory Potency (IC₅₀) of VU0134992 on Kir Channels (Electrophysiology)

| Target | IC₅₀ (µM) | Test Condition | Selectivity Fold (vs. Homomeric Kir4.1) |

|---|---|---|---|

| Homomeric Kir4.1 | 0.97[3][6][7] | -120 mV | 1x |

| Kir4.1/5.1 Concatemeric | 9.0[3][6][8] | -120 mV | ~9x[3][6][8] |

| Homomeric Kir4.1 | 1.2[8] | +120 mV | - |

| Kir4.1/5.1 Concatemeric | 26.8[8] | +120 mV | ~22x[8] |

Table 2: Selectivity Profile of VU0134992 from Thallium (Tl+) Flux Assays

| Target | IC₅₀ (µM) | % Inhibition at 30 µM | Selectivity Fold (vs. Kir4.1) |

|---|---|---|---|

| Kir4.1 | 5.2[3][6] | 100%[3][6] | 1x |

| Kir1.1 | >30 | No apparent activity[8] | >30x[3][6][8] |

| Kir2.1 | >30 | No apparent activity[8] | >30x[3][6][8] |

| Kir2.2 | >30 | No apparent activity[8] | >30x[3][6][8] |

| Kir2.3 | - | 73% (Partial)[8] | Weakly active[3][6][8] |

| Kir3.1/3.2 | 2.5[3][6] | 92%[3][6] | ~0.5x |

| Kir3.1/3.4 | 3.1[3][6] | 92%[3][6] | ~0.6x |

| Kir4.2 | 8.1[3][6] | 100%[3][6] | ~1.5x |

| Kir6.2/SUR1 | - | 12% (Partial)[8] | Weakly active[3][6][8] |

| Kir7.1 | - | 15% (Partial)[8] | Weakly active[3][6][8] |

Signaling Pathways

In the distal convoluted tubule (DCT) of the kidney, Kir4.1 is a key regulator of sodium and potassium balance.[1] It is essential for maintaining the basolateral membrane potential required for the proper function of the Na-Cl cotransporter (NCC).[5] Inhibition of the basolateral Kir4.1 channel by VU0134992 is hypothesized to depolarize the tubular cell membrane, leading to an increase in intracellular chloride concentration.[1] This, in turn, inhibits the WNK (With-No-Lysine) kinase, leading to reduced phosphorylation and inactivation of the SPAK/OSR1 kinases, which ultimately inhibits NCC activity and results in diuresis (increased urine volume) and natriuresis (increased sodium excretion).[1][5][8] Oral administration of VU0134992 in rats leads to a dose-dependent increase in urine volume and the excretion of sodium and potassium.[1][3][4]

In the central nervous system (CNS), Kir4.1 channels are highly expressed in astrocytes and play a critical role in spatial buffering, which is the uptake of excess extracellular potassium released during neuronal activity.[9] By blocking these astrocytic channels, VU0134992 is predicted to impair the efficient clearance of extracellular potassium.[4] This can cause a localized increase in extracellular potassium concentration, leading to the depolarization of nearby neurons and an increase in their excitability.[4] This mechanism is consistent with the epilepsy observed in EAST/SeSAME syndrome, a condition caused by loss-of-function mutations in the gene encoding Kir4.1.[1][4]

Experimental Protocols

This technique is used to measure the ion currents flowing through channels in the membrane of a single cell, allowing for the direct assessment of VU0134992's inhibitory effect.[4]

-

Objective: To quantify the inhibitory potency (IC₅₀) of VU0134992 on Kir4.1 channels.[1]

-

Principle: Measures the whole-cell ionic currents in response to controlled voltage steps across the cell membrane.

-

Cell Line: HEK-293 cells stably expressing the Kir channel of interest.[1]

-

Solutions:

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, adjusted to pH 7.3 with KOH.

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose, adjusted to pH 7.4 with NaOH.[4]

-

-

Methodology:

-

A glass micropipette forms a high-resistance (>1 GΩ) seal with the cell membrane.[4]

-

The membrane patch is ruptured by suction to achieve the whole-cell configuration, allowing control of the membrane potential.[4]

-

Voltage steps are applied (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit whole-cell currents.[1][5]

-

Baseline currents are recorded before compound application.[5]

-

VU0134992 is perfused into the bath at various concentrations to determine its effect on the channel currents.[1][4][5]

-

Recorded currents are analyzed to quantify the inhibitory effect and calculate the IC₅₀ value.[1][4]

-

This is a high-throughput screening (HTS) method used to identify and characterize modulators of potassium channels based on ion flux.[1][4]

-

Objective: To determine the potency and selectivity profile of VU0134992 across various Kir channels in a high-throughput format.[2]

-

Principle: This fluorescence-based assay utilizes the permeability of potassium channels to thallium (Tl⁺) ions. Tl⁺ influx into the cell is detected by a Tl⁺-sensitive fluorescent dye, and channel inhibition is measured as a reduction in the fluorescence signal.[2][4]

-

Cell Line: HEK-293 cells stably expressing the Kir channel of interest, plated in 384-well microplates.[2][4]

-

Reagents: Thallium-sensitive fluorescent dye (e.g., FluoZin-2, FluxOR™).[1][4]

-

Methodology:

-

Cells expressing the target Kir channel are plated in 384-well plates.[4]

-

Cells are loaded with a Tl⁺-sensitive fluorescent dye.[2][4]

-

A baseline fluorescence measurement is taken.[2]

-

VU0134992 or other test compounds are added to the wells.[4]

-

A solution containing Tl⁺ is added to stimulate ion influx through open channels.[4]

-

The resulting increase in fluorescence is measured using a fluorescence plate reader.[4]

-

The degree of channel inhibition is determined by the reduction in the fluorescence signal compared to controls.[4]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. VU 0134992 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]

- 8. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, VU0134992 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

VU0134992 Hydrochloride: A Technical Guide to a Novel Kir4.1 Potassium Channel Blocker

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The inwardly rectifying potassium (Kir) channel Kir4.1, encoded by the KCNJ10 gene, is a critical regulator of potassium homeostasis and cellular excitability across various tissues.[1][2] It is prominently expressed in glial cells of the central nervous system (CNS), the stria vascularis of the inner ear, and the basolateral membrane of epithelial cells in the distal nephron of the kidney.[1][3][4] The physiological importance of Kir4.1 is underscored by the severe pathologies arising from its dysfunction. Loss-of-function mutations in KCNJ10 lead to EAST/SeSAME syndrome, a rare genetic disorder characterized by epilepsy, ataxia, sensorineural deafness, and renal salt wasting.[1][2][3][4]

The development of selective pharmacological modulators for Kir4.1 has been a significant challenge, hindering the exploration of its therapeutic potential.[1] VU0134992 hydrochloride has emerged as a first-in-class, potent, subtype-preferring, and orally active small-molecule inhibitor of the Kir4.1 channel.[1][2][5][6] This technical guide provides a comprehensive overview of VU0134992, detailing its mechanism of action, selectivity, and in vivo efficacy, supported by quantitative data and detailed experimental protocols.

Chemical Properties and Mechanism of Action

VU0134992, chemically identified as 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, functions as a direct pore blocker of the Kir4.1 potassium channel.[1][2][7][8] Through a combination of patch-clamp electrophysiology, molecular modeling, and site-directed mutagenesis, the binding site has been identified to involve the pore-lining residues glutamate (B1630785) 158 (E158) and isoleucine 159 (I159).[1][3][8] By interacting with these key residues, VU0134992 physically obstructs the ion conduction pathway, thereby preventing the flow of potassium ions through the channel.[2][8]

Table 1: Chemical Properties of VU0134992

| Property | Value |

|---|---|

| IUPAC Name | 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |

| Molecular Formula | C₂₀H₃₁BrN₂O₂ |

| Molecular Weight | 411.38 g/mol |

| CAS Number | 755002-90-5 |

Source:[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, VU0134992 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Discovery and synthesis of VU0134992 hydrochloride

An In-Depth Technical Guide to the Discovery and Synthesis of VU0134992

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0134992 is a first-in-class, orally active, and selective small-molecule inhibitor of the Kir4.1 potassium channel.[1][2] Identified through high-throughput screening, this compound has emerged as a critical tool for investigating the physiological and pathological roles of Kir4.1 channels, particularly in renal function.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to VU0134992. Detailed experimental protocols and data are presented to support further research and development in targeting Kir4.1-related pathologies.

Discovery

VU0134992 was identified from a high-throughput screen of 76,575 compounds from the Vanderbilt Institute of Chemical Biology library for small-molecule modulators of the Kir4.1 potassium channel.[3] The most potent inhibitor identified was 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, which was given the designation VU0134992.[3] This discovery provided a much-needed pharmacological tool for acutely manipulating the activity of Kir4.1 in genetically normal animals, an area where previous research had been lacking.[3]

Synthesis

The synthesis of VU0134992 hydrochloride involves a straightforward multi-step process. The general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of VU0134992

Step 1: Synthesis of 2-Bromo-4-isopropylphenol To a solution of 4-isopropylphenol (B134273) (1 equivalent) in acetonitrile (B52724) (CH3CN), N-bromosuccinimide (NBS) is added. The reaction mixture is stirred at room temperature to yield 2-bromo-4-isopropylphenol.[4]

Step 2: Synthesis of 2-Chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride 4-amino-2,2,6,6-tetramethylpiperidine (B32359) (1 equivalent) is dissolved in dichloromethane (B109758) (DCM). Chloroacetyl chloride (1 equivalent) is added to the solution at 0°C. A white suspension forms, which is stirred for approximately 40 minutes. The resulting precipitate is collected by filtration to yield 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride.[4]

Step 3: Synthesis of VU0134992 2-Bromo-4-isopropylphenol (1 equivalent) and 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride (1 equivalent) are combined in a suitable solvent with a base (e.g., potassium carbonate) and heated to effect the final coupling reaction, yielding VU0134992.

Mechanism of Action

VU0134992 functions as a pore blocker of the Kir4.1 potassium channel.[1][5] Through a combination of patch-clamp electrophysiology, molecular modeling, and site-directed mutagenesis, the binding site has been identified to involve the pore-lining residues glutamate (B1630785) 158 and isoleucine 159.[1][3] By interacting with these residues, VU0134992 obstructs the ion conduction pathway, preventing the flow of potassium ions.[5][6] This blockade leads to depolarization of the cell membrane, which in the distal convoluted tubule (DCT) of the kidney, inhibits the activity of the Na-Cl cotransporter (NCC), resulting in diuretic and natriuretic effects.[1][5]

Signaling Pathway

The diuretic effect of VU0134992 is mediated through the WNK-SPAK-NCC signaling cascade in the DCT.[1] Inhibition of the basolateral Kir4.1 channel by VU0134992 is hypothesized to depolarize the tubular cell membrane, leading to an increase in intracellular chloride concentration.[1] This, in turn, inhibits the WNK (With-No-Lysine) kinase, leading to reduced phosphorylation and inactivation of the SPAK/OSR1 kinases.[1] Consequently, the Na-Cl cotransporter (NCC) is dephosphorylated and its activity is reduced, resulting in decreased sodium reabsorption and increased excretion of sodium and water.[1]

Quantitative Data

The inhibitory activity and selectivity of VU0134992 have been characterized through various in vitro assays.

| Target | Assay Method | IC₅₀ (µM) | Notes |

| Homomeric Kir4.1 | Whole-Cell Patch-Clamp | 0.97 | Measured at -120 mV.[2][3][5][7] |

| Heteromeric Kir4.1/5.1 | Whole-Cell Patch-Clamp | 9.0 | Approximately 9-fold selectivity for Kir4.1.[2][3][5] |

| Kir1.1 (ROMK) | Thallium Flux Assay | >30 | Greater than 30-fold selectivity over Kir1.1.[2][3][7] |

| Kir2.1 | Thallium Flux Assay | >30 | Greater than 30-fold selectivity over Kir2.1.[2][3][7] |

| Kir2.2 | Thallium Flux Assay | >30 | Greater than 30-fold selectivity over Kir2.2.[2][3][7] |

| Kir2.3 | Thallium Flux Assay | 13.2 | Weakly active.[8] |

| Kir3.1/3.2 | Thallium Flux Assay | 2.5 | Similar potency to Kir4.1.[2][8] |

| Kir3.1/3.4 | Thallium Flux Assay | 3.1 | Similar potency to Kir4.1.[2][8] |

| Kir4.2 | Thallium Flux Assay | 8.1 | Similar potency to Kir4.1.[2][8] |

| Kir6.2/SUR1 | Thallium Flux Assay | 11.4 | Weakly active.[8] |

| Kir7.1 | Thallium Flux Assay | 34.2 | Weakly active.[8] |

Key Experimental Protocols

Detailed methodologies for the characterization of VU0134992 are provided below.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of VU0134992 on Kir4.1 channel currents in a heterologous expression system.

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing human Kir4.1.[1][9]

Solutions:

-

Pipette Solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, pH 7.2 with KOH.[1]

-

Bath Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.[1]

Procedure:

-

HEK-293 cells expressing Kir4.1 are cultured on glass coverslips.[5]

-

A glass micropipette is used to form a high-resistance seal with the cell membrane.[9]

-

The cell membrane is ruptured to achieve a whole-cell configuration.[5]

-

Cells are voltage-clamped at a holding potential of -80 mV.[1][5]

-

Voltage steps are applied from -120 mV to +60 mV in 20 mV increments to elicit whole-cell currents.[1][5]

-

VU0134992 is perfused at various concentrations to determine the IC₅₀ value.[1]

-

Currents are recorded and analyzed to quantify the inhibitory effect.[1]

Protocol 2: Thallium Flux Assay

This is a high-throughput screening method to identify and characterize modulators of potassium channels.

Cell Line: HEK-293 cells stably expressing the Kir channel of interest.[1]

Reagents:

-

Thallium-sensitive fluorescent dye (e.g., FluoZin-2).[1]

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).[1]

-

Stimulus buffer containing thallium sulfate.[1]

Procedure:

-

Cells are plated in 384-well plates and loaded with the fluorescent dye.[1]

-

VU0134992 or other test compounds are added to the wells.[1]

-

A baseline fluorescence reading is taken.[1]

-

Thallium-containing stimulus buffer is added to initiate ion flux through the Kir channels.[1]

-

The change in fluorescence, which is proportional to thallium influx, is measured over time.[1]

Protocol 3: In Vivo Renal Function Studies in Rats

This protocol assesses the effects of orally administered VU0134992 on renal function.

Procedure:

-

Male Wistar rats are housed individually in metabolic cages.[5]

-

Rats are acclimated to the cages for at least 24 hours.[5]

-

Food and water are withheld for 18 hours prior to dosing.[5]

-

VU0134992 or vehicle (e.g., 0.5% methylcellulose (B11928114) or a solution of 10% ethanol, 40% PEG400, and 50% saline) is administered via oral gavage.[5][8]

-

Urine is collected at specified time intervals (e.g., 0-8 hours and 8-24 hours).[5]

-

Total urine volume is measured.[5]

-

Urine samples are analyzed for sodium (Na⁺) and potassium (K⁺) concentrations.[5]

-

The total excretion of Na⁺ and K⁺ is calculated for each treatment group.[5]

Conclusion

VU0134992 represents a significant advancement in the pharmacology of Kir4.1 channels.[1] Its potency, selectivity, and in vivo efficacy as a diuretic and natriuretic agent underscore its therapeutic potential for the treatment of hypertension.[1] The detailed experimental protocols provided in this guide offer a foundation for further investigation into the physiological and pathophysiological roles of Kir4.1. Future research should focus on comprehensive preclinical safety and toxicology studies, as well as further elucidation of the downstream effects of Kir4.1 inhibition in different tissues.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, VU0134992 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, VU0134992 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. VU0134992 | Potassium Channel | TargetMol [targetmol.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Pharmacological Profile of VU0134992 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0134992 hydrochloride is a first-in-class, orally active, and selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir4.1.[1][2][3] Encoded by the KCNJ10 gene, the Kir4.1 channel is a crucial regulator of potassium homeostasis and cellular excitability in various tissues, including the central nervous system, the inner ear, and the kidney.[3] Its dysfunction is implicated in EAST/SeSAME syndrome, a rare genetic disorder characterized by epilepsy, ataxia, sensorineural deafness, and renal salt wasting.[3][4] The development of VU0134992 provides a valuable pharmacological tool for investigating the physiological and pathophysiological roles of Kir4.1 and exploring its therapeutic potential, particularly as a novel diuretic for the treatment of hypertension.[1][4]

This technical guide provides a comprehensive overview of the pharmacological profile of VU0134992, detailing its mechanism of action, in vitro and in vivo potency and selectivity, and the underlying signaling pathways. It also includes detailed experimental protocols for its characterization.

Mechanism of Action

VU0134992 functions as a pore blocker of the Kir4.1 potassium channel.[1][5] Through a combination of patch-clamp electrophysiology, molecular modeling, and site-directed mutagenesis, the binding site has been identified to involve the pore-lining residues glutamate (B1630785) 158 and isoleucine 159.[4][5] By physically obstructing the ion conduction pathway, VU0134992 prevents the flow of potassium ions, thereby disrupting the physiological functions mediated by Kir4.1.[3]

Quantitative Pharmacological Data

The inhibitory activity and selectivity of VU0134992 have been extensively characterized using various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency of VU0134992 on Kir Channels (Whole-Cell Patch-Clamp Electrophysiology) [2][5]

| Target | IC₅₀ (µM) at -120 mV | IC₅₀ (µM) at +120 mV | Selectivity (Kir4.1 vs. Kir4.1/5.1) |

| Homomeric Kir4.1 | 0.97[4][6] | 1.2[2] | 9-fold at -120 mV[2][4][6] |

| Heteromeric Kir4.1/5.1 | 9.0[2][4][5] | 26.8[2] | 22-fold at +120 mV[2] |

Table 2: Selectivity Profile of VU0134992 against a Panel of Kir Channels (Thallium Flux Assays) [2]

| Channel | IC₅₀ (µM) | Percent Inhibition at 30 µM |

| Kir4.1 | 5.2[2][7] | 100%[2][7] |

| Kir1.1 | >30 | Inactive |

| Kir2.1 | >30 | Inactive |

| Kir2.2 | >30 | Inactive |

| Kir2.3 | Weakly active | 73%[4] |

| Kir3.1/3.2 | 2.5[7] | 92%[4][7] |

| Kir3.1/3.4 | 3.1[7] | 92%[4][7] |

| Kir4.2 | 8.1[7] | 100%[7] |

| Kir6.2/SUR1 | Weakly active | 12%[4] |

| Kir7.1 | Weakly active | 15%[4] |

In Vivo Pharmacological Effects

Preclinical studies in rats have demonstrated the in vivo efficacy of VU0134992 as a diuretic and natriuretic agent.[1] Oral administration of the compound leads to a dose-dependent increase in urine volume, as well as sodium and potassium excretion.[4][8] This provides strong evidence for its potential as a novel diuretic for the treatment of hypertension.[1][4] VU0134992 has a large free unbound fraction (fu) in rat plasma of 0.213.[4][6]

Signaling Pathways

In the distal convoluted tubule (DCT) of the kidney, Kir4.1 is a key component of the basolateral membrane and plays a critical role in maintaining the membrane potential necessary for the function of the Na-Cl cotransporter (NCC). The diuretic and natriuretic effects of VU0134992 are mediated through its influence on the WNK-SPAK-NCC signaling cascade.[1][5] Inhibition of Kir4.1 by VU0134992 leads to depolarization of the tubular cell membrane, which is hypothesized to increase intracellular chloride concentration. This, in turn, inhibits the WNK (With-No-Lysine) kinase, leading to reduced phosphorylation and inactivation of the SPAK/OSR1 kinases and subsequently the NCC.[1][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the electrophysiological properties of ion channels and the effects of pharmacological agents.[1][9]

-

Objective: To determine the concentration-dependent inhibition of Kir4.1 channels by VU0134992.[10]

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the target Kir channel (e.g., human Kir4.1).[1][9]

-

Solutions:

-

Procedure:

-

A glass micropipette with a resistance of 3-7 MΩ is filled with the internal solution and brought into contact with a cell.[9]

-

A high-resistance seal (>1 GΩ) is formed, and the membrane patch is ruptured to achieve the whole-cell configuration.[3][9]

-

The cell membrane potential is clamped at a holding potential of -80 mV.[1][5]

-

Voltage steps are applied (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit whole-cell currents.[1][5]

-

Baseline currents are recorded before the application of the compound.[5]

-

VU0134992 is perfused at various concentrations to determine the dose-dependent inhibition.[1][5]

-

Currents are recorded and analyzed to quantify the inhibitory effect and calculate the IC₅₀ value.[1][10]

-

2. Thallium Flux Assay

This is a high-throughput, fluorescence-based assay used to screen for and characterize modulators of potassium channels.[1][3][9] It utilizes the permeability of Kir channels to thallium ions (Tl⁺), which act as a surrogate for K⁺.[9]

-

Objective: To determine the selectivity profile of VU0134992 against a panel of Kir channels.[2]

-

Cell Line: HEK-293 cells stably expressing the Kir channel of interest.[1][2]

-

Reagents:

-

Procedure:

3. In Vivo Renal Function Studies in Rats

-

Objective: To assess the diuretic, natriuretic, and kaliuretic effects of VU0134992.[2]

-

Procedure:

-

House rats individually in metabolic cages for urine collection.[2][5]

-

Administer VU0134992 or vehicle via oral gavage at various doses.[2][4]

-

Collect urine over a specified time period (e.g., 2, 4, and 6-hour time points).[2][4]

-

Analyze urine samples for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer or ion-selective electrodes to determine natriuretic and kaliuretic effects.[2][5]

-

Conclusion

This compound is a potent and selective inhibitor of the Kir4.1 potassium channel with demonstrated in vivo efficacy as a diuretic and natriuretic agent.[1] Its well-characterized pharmacological profile makes it an invaluable tool for elucidating the physiological and pathological roles of Kir4.1.[1][3] Further research, including comprehensive preclinical safety and toxicology studies, will be crucial in determining its full therapeutic potential.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, VU0134992 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, VU0134992 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

In Vivo Efficacy of VU0134992 Hydrochloride: A Technical Guide for Novel Diuretic Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU0134992 hydrochloride is a first-in-class, orally active, and selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1 (encoded by the KCNJ10 gene).[1][2] This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of VU0134992 as a novel diuretic for the management of hypertension.[1][3] The compound has demonstrated dose-dependent diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) effects in animal models.[3][4] Its mechanism of action, involving the blockade of Kir4.1 channels in the distal nephron, presents a promising new target for diuretic therapy.[5][6] This document details the quantitative pharmacology, in-depth experimental protocols, and the underlying signaling pathways associated with VU0134992's activity.

Mechanism of Action: Targeting the Kir4.1 Potassium Channel

VU0134992 functions as a pore blocker of the Kir4.1 potassium channel.[5][7] In the distal convoluted tubule (DCT) of the kidney, Kir4.1 is a critical component in regulating sodium and potassium balance.[1] It is primarily expressed on the basolateral membrane where it contributes to potassium recycling and maintains the electrochemical gradient necessary for ion transport.[7][8]

The diuretic effect of VU0134992 is initiated by its inhibition of Kir4.1-containing channels.[2] This blockade leads to depolarization of the tubular cell membrane, which is hypothesized to increase intracellular chloride concentration.[1] This, in turn, inhibits the WNK (With-No-Lysine) kinase, leading to reduced phosphorylation and inactivation of the SPAK/OSR1 kinases.[1] The ultimate result is the inhibition of the Na-Cl cotransporter (NCC), leading to decreased sodium reabsorption and consequently, diuresis and natriuresis.[5]

Signaling Pathway of VU0134992 Action

Caption: Proposed signaling cascade of VU0134992 in renal epithelial cells.

Quantitative Pharmacological Data

The inhibitory activity and selectivity of VU0134992 have been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of VU0134992

| Target | Assay Method | IC₅₀ (µM) | Notes |

| Homomeric Kir4.1 | Whole-Cell Patch-Clamp | 0.97 | Measured at -120 mV.[5] |

| Heteromeric Kir4.1/5.1 | Whole-Cell Patch-Clamp | 9.0 | Demonstrates approximately 9-fold selectivity for homomeric Kir4.1.[5] |

| Homomeric Kir4.1 | Thallium Flux Assay | 5.2 | |

| Kir3.1/Kir3.2 | Thallium Flux Assay | 2.5 | |

| Kir3.1/Kir3.4 | Thallium Flux Assay | 3.1 | |

| Kir4.2 | Thallium Flux Assay | 8.1 |

Data compiled from multiple sources.[3][5]

Table 2: In Vivo Effects of VU0134992 in Rats

| Dosage (mg/kg, oral) | Effect |

| 50-100 | Significant increase in urine output (diuresis).[5][9] |

| 50-100 | Significant increase in urinary Na⁺ excretion (natriuresis).[5][9] |

| 50-100 | Significant increase in urinary K⁺ excretion (kaliuresis).[5][9] |

Data are presented as a range of effective doses observed in preclinical studies.[5][9]

Detailed Experimental Protocols

The following protocols are key to the characterization of VU0134992's diuretic properties.

In Vitro Characterization: Whole-Cell Patch-Clamp Electrophysiology

This method is employed to directly measure the inhibitory effect of VU0134992 on Kir4.1 channel currents in a controlled cellular environment.

Objective: To determine the IC₅₀ value of VU0134992 for the Kir4.1 channel.

Cell Line: HEK293 cells stably expressing the Kir4.1 channel.[5]

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with NaOH).[5]

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with KOH).[5]

Procedure:

-

Culture HEK293 cells expressing Kir4.1 on glass coverslips.[5]

-

Place a coverslip in a recording chamber on an inverted microscope.

-

Approach a target cell with a glass micropipette filled with the internal solution to form a high-resistance (>1 GΩ) seal.[5]

-

Rupture the cell membrane to achieve the whole-cell configuration.[5]

-

Clamp the cell membrane potential at a holding potential of -80 mV.[5]

-

Apply a series of voltage steps (e.g., from -120 mV to +60 mV) to elicit Kir4.1 currents.[5]

-

Record baseline currents.

-

Perfuse the chamber with the external solution containing various concentrations of VU0134992 and record the corresponding currents.[5]

-

Analyze the data to generate a concentration-response curve and calculate the IC₅₀ value.[5]

Workflow for Whole-Cell Patch-Clamp Electrophysiology

Caption: Experimental workflow for electrophysiological assessment.

High-Throughput Screening: Thallium Flux Assay

This fluorescence-based assay provides a high-throughput method for screening and characterizing modulators of potassium channels like Kir4.1.

Objective: To determine the inhibitory activity of VU0134992 on Kir4.1 in a high-throughput format.[2]

Principle: The assay measures the influx of thallium (Tl⁺), a surrogate for K⁺, through Kir4.1 channels using a Tl⁺-sensitive fluorescent dye.[2][7]

Materials:

-

HEK293 cells stably expressing the Kir4.1 channel.[2]

-

Thallium-sensitive fluorescent dye (e.g., FluoZin-2).[5]

-

Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.3).[5]

-

Stimulus Buffer (Assay Buffer containing Tl₂SO₄).[5]

Procedure:

-

Plate Kir4.1-expressing HEK293 cells in a 384-well plate.[2][5]

-

Load the cells with the Tl⁺-sensitive fluorescent dye.[2][5]

-

Wash the cells to remove excess dye.[5]

-

Measure baseline fluorescence using a plate reader.[2]

-

Add the Stimulus Buffer to initiate Tl⁺ influx.[2]

-

Measure the change in fluorescence over time, which corresponds to Tl⁺ influx and channel activity.[2]

Workflow for Thallium Flux Assay

Caption: High-throughput screening workflow for Kir4.1 modulators.

In Vivo Renal Function Studies in Rats

This protocol is essential for assessing the diuretic, natriuretic, and kaliuretic effects of VU0134992 in a whole-animal model.

Objective: To evaluate the in vivo diuretic efficacy of orally administered VU0134992.[2]

Animal Model: Male Sprague-Dawley or Wistar rats.[2][5]

Procedure:

-

House rats individually in metabolic cages for separate collection of urine and feces.[5]

-

Acclimatize the animals to the cages for at least 24 hours.[5]

-

Deprive the rats of food and water for a specified period (e.g., 18 hours) prior to dosing to ensure a consistent hydration state.[5]

-

Administer VU0134992 or vehicle (e.g., 0.5% methylcellulose) via oral gavage at various doses.[2][5]

-

Collect urine over a defined time period (e.g., 4-8 hours).

-

Measure the total urine volume to assess diuresis.[2]

-

Analyze urine samples for sodium (Na⁺) and potassium (K⁺) concentrations, typically using a flame photometer, to determine natriuretic and kaliuretic effects.[2]

Workflow for In Vivo Diuretic Assessment

Caption: Workflow for assessing in vivo renal function in rats.

Conclusion and Future Directions

This compound represents a significant advancement in the exploration of novel diuretic targets.[1] Its potent and selective inhibition of the Kir4.1 potassium channel, coupled with its demonstrated in vivo efficacy as a diuretic and natriuretic agent, underscores its therapeutic potential for hypertension.[1][3] The detailed experimental protocols provided herein offer a robust framework for the continued investigation into the physiological and pathophysiological roles of Kir4.1. Future research should focus on comprehensive preclinical safety and toxicology studies, as well as further elucidation of the downstream effects of Kir4.1 inhibition in various tissues.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, VU0134992 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Novel diuretic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: VU0134992 Hydrochloride for the Investigation of EAST/SeSAME Syndrome

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAST/SeSAME syndrome is a rare autosomal recessive disorder characterized by a constellation of symptoms including epilepsy, ataxia, sensorineural deafness, and a renal salt-wasting tubulopathy.[1][2] This debilitating condition arises from loss-of-function mutations in the KCNJ10 gene, which encodes the inwardly rectifying potassium channel Kir4.1.[1][2] The Kir4.1 channel is critically involved in potassium homeostasis in various tissues, including the brain, inner ear, and kidneys.[3][4] Its dysfunction leads to the diverse clinical manifestations of EAST/SeSAME syndrome.

VU0134992 hydrochloride has emerged as a potent and selective small-molecule inhibitor of the Kir4.1 channel.[3][5] As a first-in-class, orally active tool compound, VU0134992 provides researchers with a valuable pharmacological means to probe the function of Kir4.1 and to model the pathophysiology of EAST/SeSAME syndrome in vitro and in vivo.[3][6] This technical guide offers a comprehensive overview of VU0134992, including its mechanism of action, quantitative data, detailed experimental protocols, and the key signaling pathways it perturbs.

Pharmacological Profile of this compound

Mechanism of Action

VU0134992 acts as a pore blocker of the Kir4.1 channel.[3] Through a combination of electrophysiological studies, molecular modeling, and site-directed mutagenesis, the binding site of VU0134992 has been identified within the ion conduction pathway of the channel, involving the pore-lining residues glutamate (B1630785) 158 and isoleucine 159.[3] By physically occluding the pore, VU0134992 prevents the flow of potassium ions, thereby inhibiting the channel's function.

Quantitative Data: Potency and Selectivity

The inhibitory activity of VU0134992 has been extensively characterized using whole-cell patch-clamp electrophysiology and thallium flux assays. The compound demonstrates a notable preference for homomeric Kir4.1 channels over heteromeric Kir4.1/Kir5.1 channels and exhibits selectivity against other members of the Kir channel family.

| Target | Assay | IC50 (µM) | Reference(s) |

| Homomeric Kir4.1 | Whole-Cell Patch Clamp (-120 mV) | 0.97 | [1][3] |

| Heteromeric Kir4.1/Kir5.1 | Whole-Cell Patch Clamp (-120 mV) | 9.0 | [1][3] |

| Homomeric Kir4.1 | Thallium (Tl+) Flux Assay | 5.2 | [1][7] |

| Kir1.1 (ROMK) | Thallium (Tl+) Flux Assay | >30 | [1][3] |

| Kir2.1 | Thallium (Tl+) Flux Assay | >30 | [1][3] |

| Kir2.2 | Thallium (Tl+) Flux Assay | >30 | [1][3] |

| Kir2.3 | Thallium (Tl+) Flux Assay | Weakly active | [1] |

| Kir3.1/3.2 | Thallium (Tl+) Flux Assay | 2.5 | [1] |

| Kir3.1/3.4 | Thallium (Tl+) Flux Assay | 3.1 | [1] |

| Kir4.2 | Thallium (Tl+) Flux Assay | 8.1 | [1] |

| Kir6.2/SUR1 | Thallium (Tl+) Flux Assay | Weakly active | [1] |

| Kir7.1 | Thallium (Tl+) Flux Assay | Weakly active | [1] |

Pharmacokinetic Properties

In vivo studies in rats have provided key pharmacokinetic parameters for VU0134992.

| Parameter | Value | Species | Reference(s) |

| Free Unbound Fraction (fu) in Plasma | 0.213 | Rat | [1][8] |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.08 | Rat | [3] |

The low unbound brain-to-plasma ratio suggests that while VU0134992 can be used to study central nervous system effects, achieving high concentrations in the brain via systemic administration may require careful dose consideration.[3]

Signaling Pathways and Pathophysiology

The clinical features of EAST/SeSAME syndrome can be understood by examining the role of Kir4.1 in different tissues and the consequences of its inhibition by VU0134992.

Central Nervous System: Epilepsy and Ataxia

In the brain, Kir4.1 is predominantly expressed in astrocytes and oligodendrocytes. Astrocytic Kir4.1 is essential for potassium buffering, the process of clearing excess potassium from the extracellular space following neuronal activity.[9] It also plays a role in glutamate uptake by maintaining the negative membrane potential required for glutamate transporters.

Inhibition of Kir4.1 by VU0134992 is expected to lead to:

-

Impaired Potassium Homeostasis: Reduced potassium clearance, leading to an accumulation of extracellular potassium.

-

Neuronal Hyperexcitability: Depolarization of neuronal membranes due to elevated extracellular potassium, increasing the likelihood of spontaneous firing and seizure activity.

-

Altered Glutamate Signaling: Reduced glutamate uptake by astrocytes, further contributing to neuronal hyperexcitability.

-

Modulation of BDNF Expression: Inhibition of Kir4.1 has been shown to activate the Ras/Raf/MEK/ERK pathway, leading to increased expression of brain-derived neurotrophic factor (BDNF), which may have long-term effects on synaptic plasticity and epileptogenesis.

Caption: CNS signaling pathway disrupted by VU0134992.

Inner Ear: Sensorineural Deafness

In the inner ear, Kir4.1 is highly expressed in the stria vascularis and is crucial for the generation and maintenance of the endocochlear potential, a potassium-rich electrical potential essential for the function of auditory hair cells. Inhibition of Kir4.1 by VU0134992 is predicted to disrupt this potential, leading to sensorineural deafness, a key feature of EAST/SeSAME syndrome.[10]

Kidney: Renal Salt Wasting

In the distal convoluted tubule (DCT) of the kidney, Kir4.1, often in a heteromeric complex with Kir5.1, is located on the basolateral membrane of epithelial cells. It plays a vital role in recycling potassium back into the interstitium, which is necessary for the proper functioning of the Na+/K+-ATPase and the subsequent reabsorption of sodium and chloride via the NCC cotransporter. Inhibition of Kir4.1 by VU0134992 leads to depolarization of the basolateral membrane, reduced Na+/K+-ATPase activity, and decreased NCC-mediated salt reabsorption, resulting in a salt-wasting tubulopathy.[6]

Caption: Renal signaling pathway disrupted by VU0134992.

Experimental Protocols

In Vitro Characterization

This "gold-standard" technique allows for the direct measurement of ion currents through Kir4.1 channels and is essential for determining the potency and mechanism of action of VU0134992.

-

Cell Line: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells stably expressing human Kir4.1.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 135 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, 2 Na₂ATP; pH adjusted to 7.2 with KOH.

-

-

Procedure:

-

Culture Kir4.1-expressing cells on glass coverslips.

-

Pull patch pipettes from borosilicate glass to a resistance of 3-7 MΩ.

-

Establish a giga-ohm seal between the pipette and a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -80 mV.

-

Apply a series of voltage steps (e.g., from -120 mV to +60 mV) to elicit Kir4.1 currents.

-

After establishing a stable baseline, perfuse the cell with the external solution containing various concentrations of this compound.

-

Record steady-state currents at each concentration.

-

-

Data Analysis:

-

Measure the peak inward current at a hyperpolarizing step (e.g., -120 mV).

-

Calculate the percentage of current inhibition for each concentration of VU0134992.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.

-

Caption: Workflow for whole-cell patch-clamp electrophysiology.

This is a fluorescence-based, high-throughput screening method to assess Kir4.1 channel activity and inhibition.

-

Cell Line: HEK-293 cell line with tetracycline-inducible expression of human Kir4.1.

-

Reagents:

-

Thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM).

-

Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Thallium Stimulus Buffer.

-

-

Procedure:

-

Plate Kir4.1-expressing cells in a 384-well plate and induce expression with tetracycline.

-

Load the cells with the thallium-sensitive dye.

-

Add various concentrations of this compound to the wells.

-

Measure baseline fluorescence.

-

Add the Thallium Stimulus Buffer to initiate thallium influx through open Kir4.1 channels.

-

Measure the kinetic increase in fluorescence.

-

-

Data Analysis:

-

The rate of fluorescence increase is proportional to Kir4.1 channel activity.

-

Calculate the percentage of inhibition of the thallium flux for each concentration of VU0134992.

-

Determine the IC50 value from the concentration-response curve.

-

Caption: Workflow for the thallium flux assay.

In Vivo Modeling of EAST/SeSAME Syndrome

While in vivo studies using VU0134992 to specifically model the neurological symptoms of EAST/SeSAME syndrome are still emerging, protocols can be adapted from studies using KCNJ10 knockout/knockdown models and from the established in vivo diuretic studies with VU0134992.

-

Animal Models:

-

Drug Formulation and Administration:

-

Vehicle: A common vehicle for oral administration is 10% Ethanol + 40% PEG400 + 50% Saline.[10]

-

Route of Administration: Oral gavage is a suitable route for VU0134992.[10]

-

Dosage: For diuretic effects in rats, doses of 50 and 100 mg/kg have been used.[10] Dosages for neurological endpoints may need to be optimized, taking into account the compound's brain penetration.

-

-

Assessment of Neurological Phenotypes:

-

Epilepsy: Monitor for spontaneous seizures or use seizure-induction models (e.g., pentylenetetrazol). Record seizure activity using behavioral scoring and electroencephalography (EEG).

-

Ataxia: Assess motor coordination and balance using tests such as the rotarod, balance beam, and gait analysis.

-

Sensorineural Deafness: Evaluate auditory function using auditory brainstem response (ABR) testing.

-

-

Renal Phenotype Assessment:

-

Place animals in metabolic cages to collect urine.

-

Measure urine volume, sodium, potassium, and creatinine (B1669602) levels to assess for salt wasting.

-

Caption: General workflow for in vivo studies with VU0134992.

Conclusion

This compound is a powerful and selective pharmacological tool for the study of Kir4.1 channel function and the pathophysiology of EAST/SeSAME syndrome. Its well-characterized in vitro activity, coupled with its demonstrated in vivo effects, provides a solid foundation for researchers to investigate the complex mechanisms underlying this multifaceted disorder. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate the design and execution of robust experiments aimed at advancing our understanding of EAST/SeSAME syndrome and exploring potential therapeutic strategies. Further research, particularly focusing on the in vivo neurological effects of VU0134992, will be crucial in fully elucidating the potential of targeting Kir4.1 for the treatment of this and other related neurological conditions.

References

- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, VU0134992 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. EAST syndrome: Clinical, pathophysiological, and genetic aspects of mutations in KCNJ10 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, VU0134992 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Generation and validation of a zebrafish model of EAST (epilepsy, ataxia, sensorineural deafness and tubulopathy) syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | EAST/SeSAME Syndrome and Beyond: The Spectrum of Kir4.1- and Kir5.1-Associated Channelopathies [frontiersin.org]

The Role of VU0134992 Hydrochloride in Renal Salt Wasting Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU0134992 hydrochloride is a first-in-class, orally active, and subtype-preferring small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1 (KCNJ10).[1] This technical guide provides a comprehensive overview of VU0134992's pharmacological profile and its significant role in renal salt wasting research. By selectively blocking Kir4.1 channels, which are crucial for potassium homeostasis and ion transport in the kidneys, VU0134992 serves as a powerful tool to investigate the physiological and pathophysiological mechanisms underlying renal electrolyte handling.[2][3] Its demonstrated effects as a diuretic, natriuretic, and kaliuretic agent in preclinical models underscore its potential as a lead compound for novel diuretic therapies.[2][4] This document details the quantitative data, experimental protocols, and signaling pathways associated with VU0134992, providing a foundational resource for researchers in nephrology, pharmacology, and drug development.

Mechanism of Action

VU0134992 functions as a pore blocker of the Kir4.1 channel. Through a combination of patch-clamp electrophysiology, molecular modeling, and site-directed mutagenesis, its binding site has been identified within the ion conduction pore, involving critical residues glutamate (B1630785) 158 and isoleucine 159.[5][6][7] This direct blockade inhibits the flow of potassium ions, thereby disrupting the electrochemical gradients maintained by Kir4.1-containing channels in the basolateral membrane of the distal convoluted tubule (DCT) and cortical collecting duct (CCD).[2][1]

In the kidney, Kir4.1 channels, predominantly as heteromers with Kir5.1, are essential for recycling potassium across the basolateral membrane.[6][8][9] This process is vital for the activity of the Na+/K+-ATPase, which in turn establishes the sodium gradient necessary for apical transporters like the Na-Cl cotransporter (NCC) to reabsorb sodium.[6] By inhibiting Kir4.1, VU0134992 is thought to depolarize the tubular cell membrane, leading to a cascade of events that ultimately reduces sodium reabsorption, resulting in diuresis and natriuresis.[5]

Quantitative Pharmacological Data

The inhibitory potency and selectivity of VU0134992 have been extensively characterized using various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of VU0134992 on Kir Channels (Whole-Cell Patch-Clamp Electrophysiology)

| Channel | IC50 (µM) at -120 mV | IC50 (µM) at +120 mV | Selectivity (Kir4.1 vs. Kir4.1/5.1) |

| Homomeric Kir4.1 | 0.97[2][1][4][6] | 1.2[1] | 9-fold at -120 mV[1][4][6][10] |

| Heteromeric Kir4.1/5.1 | 9.0[1][6][10] | 26.8[1] | 22-fold at +120 mV[1] |

Table 2: Selectivity Profile of VU0134992 against a Panel of Kir Channels (Thallium Flux Assays)

| Channel | IC50 (µM) | Percent Inhibition at 30 µM |

| Kir4.1 | 5.2[1][6][10] | 100%[1][6] |

| Kir1.1 | >30 | Weak/No Inhibition |

| Kir2.1 | >30 | Weak/No Inhibition |

| Kir2.2 | >30 | Weak/No Inhibition |

| Kir2.3 | Weakly Active | 73%[6] |

| Kir3.1/3.2 | 2.5[6][10] | 92%[6][10] |

| Kir3.1/3.4 | 3.1[6][10] | 92%[6][10] |

| Kir4.2 | 8.1[6][10] | 100%[6][10] |

| Kir6.2/SUR1 | Weakly Active | 12%[6] |

| Kir7.1 | Weakly Active | 15%[6] |

Signaling Pathways and Experimental Workflows

Renal Ion Transport Signaling Pathway

The following diagram illustrates the proposed mechanism by which VU0134992 induces diuresis and natriuresis through the inhibition of Kir4.1 in the distal convoluted tubule.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, VU0134992 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, VU0134992 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Investigating Neurological Disorders with VU0134992 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU0134992 hydrochloride is a first-in-class, potent, and selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1. Encoded by the KCNJ10 gene, the Kir4.1 channel is critically involved in potassium homeostasis and the regulation of cellular excitability in various tissues, including the central nervous system (CNS). In the CNS, Kir4.1 is predominantly expressed in astrocytes and is fundamental for processes such as potassium and glutamate (B1630785) buffering, which are vital for maintaining normal neuronal function. Dysfunction of Kir4.1 channels has been implicated in the pathophysiology of several neurological disorders, including epilepsy, Huntington's disease, and Rett syndrome. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its use in investigating the role of Kir4.1 in neurological disorders.

Mechanism of Action

VU0134992 acts as a pore blocker of the Kir4.1 channel. Through a combination of patch-clamp electrophysiology, molecular modeling, and site-directed mutagenesis, the binding site has been identified to involve the pore-lining residues glutamate 158 and isoleucine 159. By physically obstructing the channel pore, VU0134992 inhibits the flow of potassium ions, leading to a depolarization of the cell membrane. In astrocytes, this disruption of Kir4.1 function impairs their ability to buffer extracellular potassium and glutamate, which can in turn lead to increased neuronal excitability.

Quantitative Pharmacological Data

The inhibitory potency and selectivity of VU0134992 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of VU0134992 on Kir Channels

| Target Channel | Assay Type | IC50 (µM) | Reference(s) |

| Homomeric Kir4.1 | Whole-cell patch-clamp (-120 mV) | 0.97 | |

| Homomeric Kir4.1 | Thallium (Tl+) flux assay | 5.2 | |

| Heteromeric Kir4.1/5.1 | Whole-cell patch-clamp (-120 mV) | 9.0 |

Table 2: Selectivity Profile of VU0134992

| Target Channel | Assay Type | IC50 (µM) or % Inhibition @ 30 µM | Selectivity vs. Kir4.1 (fold) | Reference(s) |

| Kir1.1 | Thallium (Tl+) flux assay | >30 | >30 | |

| Kir2.1 | Thallium (Tl+) flux assay | >30 | >30 | |

| Kir2.2 | Thallium (Tl+) flux assay | >30 | >30 | |

| Kir2.3 | Thallium (Tl+) flux assay | 73% inhibition @ 30 µM | Weakly active | |

| Kir3.1/3.2 | Thallium (Tl+) flux assay | 2.5 | ~2.6 | |

| Kir3.1/3.4 | Thallium (Tl+) flux assay | 3.1 | ~3.2 | |

| Kir4.2 | Thallium (Tl+) flux assay | 8.1 | ~8.4 | |

| Kir6.2/SUR1 | Thallium (Tl+) flux assay | 12% inhibition @ 30 µM | Weakly active | |

| Kir7.1 | Thallium (Tl+) flux assay | 15% inhibition @ 30 µM | Weakly active |

Table 3: Physicochemical and Pharmacokinetic Properties of VU0134992

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₃₁BrN₂O₂ | |

| Molecular Weight | 411.38 g/mol | |

| Rat Plasma Free Unbound Fraction (fu) | 0.213 | |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.08 |

Experimental Protocols

In Vitro Characterization

1. Whole-Cell Patch-Clamp Electrophysiology

This method is the gold standard for characterizing the inhibitory effect of VU0134992 on Kir4.1 channels, providing detailed information on channel kinetics and pharmacology.

-

Objective: To determine the IC50 of VU0134992 for Kir4.1 channels expressed in a heterologous system (e.g., HEK-293 cells).

-

Cell Preparation: Plate HEK-293 cells stably expressing Kir4.1 onto glass coverslips 24-48 hours prior to the experiment.

-

Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES. Adjust

-

VU0134992 Hydrochloride: A Technical Overview of its Role in Modulating Potassium Homeostasis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of VU0134992 hydrochloride, a first-in-class, orally active, and selective small-molecule inhibitor of the inward-rectifier potassium (Kir) channel, Kir4.1.[1][2][3] The document details its mechanism of action, its profound effects on potassium homeostasis, particularly within the renal system, and the key experimental protocols used for its characterization.

Introduction: The Significance of Kir4.1 and the Emergence of VU0134992

Inwardly rectifying potassium (Kir) channels are crucial for maintaining potassium homeostasis and cellular excitability across various tissues, including the kidneys, brain, and inner ear.[4][5] The Kir4.1 channel, encoded by the KCNJ10 gene, is a key player in this physiological regulation.[1][4] Genetic loss-of-function mutations in KCNJ10 result in EAST/SeSAME syndrome, a severe multisystem disorder characterized by epilepsy, ataxia, sensorineural deafness, and renal salt wasting.[1][4][5]

The development of selective pharmacological modulators for Kir4.1 has been a significant challenge, limiting the exploration of its therapeutic potential.[1] VU0134992 has emerged as a valuable tool, offering a potent and selective way to probe the channel's function and its viability as a therapeutic target, especially for conditions like hypertension.[1][4][6]

Mechanism of Action

VU0134992 functions as a direct pore blocker of the Kir4.1 potassium channel.[1][5][7] Its inhibitory action is voltage-dependent.[5] Through detailed studies involving patch-clamp electrophysiology, site-directed mutagenesis, and molecular modeling, the specific binding site has been identified. VU0134992 interacts with key amino acid residues lining the channel's ion conduction pathway, specifically glutamate (B1630785) 158 (E158) and isoleucine 159 (I159).[1][4][6][7][8] By binding within the pore, the compound physically obstructs the flow of potassium ions, thereby disrupting the physiological functions mediated by Kir4.1.[5][7]

Effects on Potassium Homeostasis

The primary impact of VU0134992 on potassium homeostasis is observed through its action in the kidneys.

Renal Effects: In the distal convoluted tubule (DCT) of the kidney, Kir4.1 channels are located on the basolateral (blood-facing) membrane. They are essential for recycling potassium that enters the cell via the Na+/K+ ATPase and for maintaining a hyperpolarized membrane potential. This electrical gradient is the driving force for the Na-Cl cotransporter (NCC), which is responsible for reabsorbing sodium and chloride from the tubular fluid back into the blood.[7][9]

Inhibition of Kir4.1 by VU0134992 leads to the following cascade:

-

Membrane Depolarization: Blockade of the outward K+ current causes the basolateral membrane potential to become less negative (depolarization).[1][7]

-

Inhibition of NCC Activity: The depolarization reduces the driving force for Na+ reabsorption through the NCC. This effect is thought to be mediated by the WNK/SPAK kinase signaling pathway, where Kir4.1 inhibition leads to reduced phosphorylation and inactivation of the NCC.[1][7]

-

Diuresis, Natriuresis, and Kaliuresis: The reduced NCC activity results in decreased reabsorption of sodium and chloride, leading to increased excretion of sodium (natriuresis) and water (diuresis).[1][4][6][7] Consequently, the increased fluid and sodium delivery to the more distal parts of the nephron stimulates potassium secretion, resulting in increased potassium excretion (kaliuresis).[2][4]

Central Nervous System (CNS) Effects: In the CNS, Kir4.1 channels are predominantly expressed in astrocytes and are critical for spatial potassium buffering—the clearance of excess extracellular potassium released during high levels of neuronal activity.[4][5] By blocking these channels, VU0134992 is predicted to impair this buffering capacity. This could lead to localized increases in extracellular potassium, depolarizing nearby neurons and potentially increasing their excitability.[5]

Quantitative Data

The inhibitory potency and selectivity of VU0134992 have been quantified through various in vitro and in vivo assays.

Table 1: In Vitro Inhibitory Activity and Selectivity of VU0134992

| Target Channel | Assay Method | IC50 (µM) | Notes | Reference(s) |

|---|---|---|---|---|

| Homomeric Kir4.1 | Whole-Cell Patch-Clamp | 0.97 | Measured at -120 mV | [2][3][6][7][8][10] |

| Homomeric Kir4.1 | Thallium Flux Assay | 5.2 | [2][7] | |

| Heteromeric Kir4.1/5.1 | Whole-Cell Patch-Clamp | 9.0 | ~9-fold selectivity for Kir4.1 homomers | [2][3][6][7][8] |

| Kir1.1 (ROMK) | Thallium Flux Assay | >30 | >30-fold selective for Kir4.1 | [6][10][11] |

| Kir2.1 | Thallium Flux Assay | >30 | >30-fold selective for Kir4.1 | [6][10][11] |

| Kir2.2 | Thallium Flux Assay | >30 | >30-fold selective for Kir4.1 | [6][10] |

| Kir2.3 | Thallium Flux Assay | Weakly Active | 73% inhibition at 30 µM | [4] |

| Kir3.1/3.2 | Thallium Flux Assay | 2.5 | [2][7] | |

| Kir3.1/3.4 | Thallium Flux Assay | 3.1 | [2][7] | |

| Kir4.2 | Thallium Flux Assay | 8.1 | [2][7] | |

| Kir6.2/SUR1 | Thallium Flux Assay | Weakly Active | 12% inhibition at 30 µM | [4] |

| Kir7.1 | Thallium Flux Assay | Weakly Active | 15% inhibition at 30 µM |[4] |

Table 2: In Vivo Effects of VU0134992 in Rats

| Dosage (mg/kg, oral) | Effect | Reference(s) |

|---|---|---|

| 50 - 100 | Significant increase in urine output (diuresis) | [7][10] |

| 50 - 100 | Significant increase in urinary Na+ excretion (natriuresis) | [7][10] |

| 50 - 100 | Significant increase in urinary K+ excretion (kaliuresis) |[7][10] |

Experimental Protocols

The characterization of VU0134992 relies on established and validated assays.

This "gold standard" technique directly measures ion flow through channels in a single cell, providing precise data on channel pharmacology.[12][13]

-

Objective: To determine the concentration-dependent inhibition and IC50 value of VU0134992 on Kir channels.

-

Materials & Apparatus:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the Kir channel of interest (e.g., hKir4.1).[7][11]

-

Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 4-5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.[7][11]

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES. pH adjusted to 7.2 with KOH.[7]

-

VU0134992 Stock Solution: 10 mM stock in Dimethyl Sulfoxide (DMSO), stored at -20°C.[11]

-

-

Apparatus: Standard patch-clamp rig with an amplifier, microscope, micromanipulators, and a perfusion system.[11] Borosilicate glass capillaries for pulling pipettes (3-5 MΩ resistance).[11]

-

-

Protocol:

-

Cell Preparation: Culture cells on glass coverslips to 50-70% confluency.[12]

-

Seal Formation: Approach a cell with a pipette and form a high-resistance (>1 GΩ) seal.[7]

-

Whole-Cell Configuration: Rupture the cell membrane to gain electrical access to the cell's interior.[7]

-

Voltage Clamp: Clamp the membrane potential at a holding potential of -80 mV.[7] Apply a series of voltage steps (e.g., from -120 mV to +60 mV) to elicit Kir currents.[1][7]

-

Data Acquisition: Record a stable baseline current for several minutes.[11]

-

Compound Application: Perfuse the cell with the extracellular solution containing increasing concentrations of VU0134992. Record currents until a steady-state effect is observed at each concentration.[11][13]

-

Washout: Perfuse with the control solution to check for reversibility of the block.[11]

-

Data Analysis: Measure the inward current amplitude (e.g., at -120 mV) for each concentration. Normalize these values to the baseline current and plot a concentration-response curve to calculate the IC50.[13]

-

This is a robust, fluorescence-based method suitable for high-throughput screening (HTS) of ion channel modulators.[14] It uses the permeability of K+ channels to thallium ions (Tl+) as a proxy for channel activity.[14]

-

Objective: To determine the inhibitory activity of VU0134992 on Kir channels in a high-throughput format.

-

Materials & Reagents:

-

Protocol:

-

Cell Plating: Plate cells in 384-well plates and, if applicable, induce channel expression with tetracycline.[9]

-

Dye Loading: Wash cells and incubate them with a loading solution containing the thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM) for approximately 60 minutes at room temperature.[9]

-

Compound Addition: Wash cells to remove excess dye. Add VU0134992 at various concentrations and incubate for ~20 minutes.[7][9]

-

Fluorescence Measurement: Measure baseline fluorescence using a plate reader.[7]

-

Thallium Influx: Add the Thallium Stimulus Buffer to initiate Tl+ influx through open Kir channels.[7]

-

Kinetic Reading: Immediately begin kinetic fluorescence readings. The rate of fluorescence increase is proportional to Kir channel activity.[7][14]

-

Data Analysis: Calculate the rate of Tl+ flux (slope of the fluorescence signal). Determine the percent inhibition by comparing the flux rate in compound-treated wells to vehicle controls.[9]

-

This protocol assesses the compound's effects on renal function in a whole-animal model.

-

Objective: To evaluate the diuretic, natriuretic, and kaliuretic effects of orally administered VU0134992.

-

Model: Male Wistar rats.[7]

-

Protocol:

-

Acclimatization: House rats individually in metabolic cages for at least 24 hours to allow for acclimatization.[7]

-

Fasting: Deprive rats of food and water for 18 hours prior to dosing.[7]

-

Dosing: Administer VU0134992 (e.g., 50-100 mg/kg) or vehicle via oral gavage.[2][7]

-

Urine Collection: Collect urine at specified intervals (e.g., 0-8 hours and 8-24 hours) post-dosing.[7]

-

Analysis:

-

Visualizations: Pathways and Workflows

Conclusion

This compound represents a landmark pharmacological tool for the study of Kir4.1 channels.[1][5] Its demonstrated potency, selectivity, and in vivo efficacy as a diuretic and natriuretic agent underscore its potential as a lead compound for developing novel therapeutics for hypertension.[1][4][6] The detailed experimental protocols provided in this guide offer a robust foundation for researchers to further investigate the complex physiological and pathophysiological roles of Kir4.1, paving the way for future discoveries in the field of ion channel pharmacology and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, VU0134992 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, VU0134992 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. VU 0134992 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Cellular Targets of VU0134992 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU0134992 hydrochloride is a first-in-class, orally active, and selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1.[1][2][3] As a potent pore blocker, VU0134992 offers a valuable pharmacological tool for investigating the physiological and pathophysiological roles of Kir4.1.[4][5] This technical guide provides a comprehensive overview of the cellular targets of VU0134992, its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization. The primary focus is on its effects on renal and central nervous system targets, highlighting its potential as a novel diuretic for the treatment of hypertension.[1][6]

Mechanism of Action

VU0134992 functions as a pore blocker of the Kir4.1 potassium channel.[4][5] Through a combination of patch-clamp electrophysiology, molecular modeling, and site-directed mutagenesis, the binding site has been identified to involve the pore-lining residues glutamate (B1630785) 158 and isoleucine 159.[1][5][6] By physically obstructing the ion conduction pathway, VU0134992 prevents the influx of potassium ions, thereby disrupting the normal physiological functions mediated by Kir4.1.[4]

Quantitative Pharmacological Data

The inhibitory potency and selectivity of VU0134992 have been extensively characterized using various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of VU0134992 on Kir Channels (Whole-Cell Patch-Clamp Electrophysiology)

| Target | IC50 (µM) | Notes |

| Homomeric Kir4.1 | 0.97 | Measured at -120 mV[3][6][7][8] |

| Heteromeric Kir4.1/5.1 | 9.0 | 9-fold selectivity for homomeric Kir4.1[3][6][7][8] |

Table 2: Selectivity Profile of VU0134992 in Thallium Flux Assays

| Target | IC50 (µM) | Selectivity vs. Kir4.1 |

| Kir4.1 | 5.2 | - |

| Kir1.1 | >30 | >30-fold[6][7] |

| Kir2.1 | >30 | >30-fold[6][7] |

| Kir2.2 | >30 | >30-fold[6][7] |

| Kir2.3 | Weakly active | - |

| Kir3.1/3.2 | 2.5 | Approximately equal efficacy and potency[3][8] |

| Kir3.1/3.4 | 3.1 | Approximately equal efficacy and potency[3][8] |

| Kir4.2 | 8.1 | Approximately equal efficacy and potency[3][8] |

| Kir6.2/SUR1 | Weakly active | - |

| Kir7.1 | Weakly active | - |

Signaling Pathways and Physiological Effects

The primary physiological effects of VU0134992 are observed in tissues with high expression of Kir4.1 channels, namely the kidneys, central nervous system, and inner ear.[4][6]

Renal System: Diuresis and Natriuresis

In the distal convoluted tubule (DCT) of the kidney, Kir4.1 is a key regulator of sodium and potassium balance.[1] Inhibition of the basolateral Kir4.1 channel by VU0134992 is hypothesized to depolarize the tubular cell membrane, leading to an increase in intracellular chloride concentration. This, in turn, inhibits the WNK (With-No-Lysine) kinase, leading to reduced phosphorylation and inactivation of the SPAK/OSR1 kinases.[1] Consequently, the Na-Cl cotransporter (NCC) is dephosphorylated and its activity is reduced, resulting in decreased sodium reabsorption and increased excretion of sodium and water.[1][5] Oral administration of VU0134992 in rats has been shown to induce a dose-dependent increase in urine output (diuresis), sodium excretion (natriuresis), and potassium excretion (kaliuresis).[4][6]

Proposed signaling pathway for VU0134992-mediated diuresis.

Central Nervous System

In the central nervous system (CNS), Kir4.1 channels are predominantly expressed in glial cells, particularly astrocytes, where they are critical for potassium buffering.[4] By blocking astrocytic Kir4.1 channels, VU0134992 is predicted to impair the efficient clearance of extracellular potassium released during neuronal activity. This can lead to a localized increase in extracellular potassium, depolarizing neurons and increasing their excitability.[4]

Signaling pathway of Kir4.1 blockade in the CNS.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of VU0134992.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the electrophysiological properties of ion channels and the effects of pharmacological agents.[1]

-

Objective: To determine the inhibitory concentration (IC50) of VU0134992 on Kir4.1 and other Kir channels.[2]

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human Kir channel of interest.[1][2]

-

Solutions:

-

Procedure:

-

Cells are voltage-clamped at a holding potential of -80 mV.[1]

-

Voltage steps are applied from -120 mV to +60 mV in 20 mV increments to elicit whole-cell currents.[1]

-

VU0134992 is perfused at various concentrations to determine the dose-dependent inhibition.[1][2]

-

Currents are recorded and analyzed to quantify the inhibitory effect and calculate the IC50 value.[1]

-

Workflow for whole-cell patch-clamp electrophysiology.

Thallium Flux Assay

This is a high-throughput screening method used to identify and characterize modulators of potassium channels.[1][9]

-

Objective: To screen for small-molecule modulators of Kir channels and to determine the selectivity profile of VU0134992.[2]

-

Principle: This fluorescence-based assay uses the permeability of Kir channels to Tl+ ions. Tl+ influx is detected by a Tl+-sensitive fluorescent dye.[2]

-